N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole ring fused with a carboxamide group. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry . The compound features a 4-(trifluoromethyl)phenyl substituent at the 2-position of the tetrazole ring and a cyclopentyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)9-5-7-11(8-6-9)22-20-12(19-21-22)13(23)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWGGCJKPUTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound that belongs to the class of tetrazole derivatives. Its unique structure, featuring a tetrazole ring and a trifluoromethyl phenyl group, suggests potential biological activities that merit detailed investigation. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Molecular Structure
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 348.38 g/mol
- CAS Number : 55466-04-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : Reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
- Introduction of Cyclopentyl Group : Alkylation of the tetrazole with cyclopentyl halide.
- Acylation : Using acylating agents such as propionyl chloride to introduce the carboxamide group.
These steps require careful control of reaction conditions to optimize yield and purity, often utilizing polar aprotic solvents for nucleophilic substitutions.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies using disc diffusion methods reported notable zones of inhibition, suggesting potential as antibacterial agents .
Anticancer Activity
Compounds within the tetrazole class have been investigated for their anticancer properties. Studies indicate that they may interact with key proteins involved in cancer progression, potentially influencing cellular pathways related to tumor growth and metastasis. The specific mechanism often involves modulation of proteins or enzymes through binding at active or allosteric sites .
Other Biological Activities
Tetrazole derivatives are also noted for a range of pharmacological activities, including:
- Anti-inflammatory
- Analgesic
- Anticonvulsant
- Antihypertensive
- Antiviral
These diverse activities suggest that this compound could be a versatile scaffold for drug development targeting various diseases .
Study on Antimicrobial Efficacy
A study conducted on various tetrazole derivatives demonstrated that certain compounds exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. For example, one derivative showed an MIC of 100 µg/mL against Bacillus subtilis, outperforming traditional treatments in some cases .
Evaluation of Anticancer Potential
In another research effort, compounds similar to this compound were evaluated in mouse models for their ability to inhibit tumor growth. The results indicated that at concentrations as low as 100 nM, these compounds could significantly reduce tumor cell viability, highlighting their potential as anticancer agents .
Summary Table of Biological Activities
Scientific Research Applications
General Applications of Tetrazole Derivatives
Tetrazoles, a class of heterocyclic compounds featuring a five-membered ring with four nitrogen atoms and one carbon atom, are frequently explored in medicinal chemistry due to their diverse biological activities . Some applications include:
Potential Applications Based on Structural Similarity
N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, a related tetrazole derivative, has potential uses as a reagent and potential therapeutic agent in chemistry, biology, and medicine. Research suggests that compounds with similar structures can interact with key proteins involved in cancer progression, indicating potential therapeutic applications.
Biological Activities of Related Compounds
Another related compound, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, has demonstrated several biological activities:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
These findings suggest that N-cyclopentyl-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide may also possess similar biological activities.
Anticancer Research
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines, another related compound, were tested against nearly 59 cancer cell lines and found to follow Lipinski’s rule of 5 with a safe toxicity profile . One specific compound displayed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40, and moderate anticancer activity against HOP-92, SNB-75, ACHN, NCI/ADR-RES, 786-O, A549/ATCC, HCT-116, MDA-MB-231, and SF-295 .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide with structurally related compounds, focusing on substituent variations and their implications:
Key Observations :
- Cyclopentyl vs. Aromatic Amines: The cyclopentyl group in the target compound likely enhances membrane permeability compared to aromatic amines (e.g., pyridin-4-yl or acetylphenyl) due to its non-planar, lipophilic nature .
- Trifluoromethyl vs.
- Hydroxyl Group Impact : The hydroxyl group in ’s analog increases polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Compounds with tetrazole-carboxamide scaffolds, such as those in (tetrahydropyrimidine-carboxamides), exhibit antimicrobial properties. The trifluoromethyl group in the target compound may enhance interactions with microbial enzymes or membranes .
- Metabolic Stability : The tetrazole ring’s resistance to oxidative metabolism contrasts with thiazole or oxadiazole analogs (e.g., ’s oxadiazole-carboxamides), which may degrade more readily in vivo .
- Synthetic Accessibility : The target compound’s synthesis likely employs HATU-mediated amide coupling, as seen in and for nitrothiophene carboxamides, ensuring efficient bond formation between the tetrazole-carboxylic acid and cyclopentylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
